Cas no 1214364-04-1 (3-Chloro-6-methyl-2-phenylpyridine)

3-Chloro-6-methyl-2-phenylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-6-methyl-2-phenylpyridine
- 3-Chloro-6-methyl-2-phenylpyridine
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- Inchi: 1S/C12H10ClN/c1-9-7-8-11(13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3
- InChI Key: IVHBREKAKUZUAS-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C)N=C1C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- XLogP3: 3.5
- Topological Polar Surface Area: 12.9
3-Chloro-6-methyl-2-phenylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029000746-500mg |
3-Chloro-6-methyl-2-phenylpyridine |
1214364-04-1 | 95% | 500mg |
$1752.40 | 2023-09-04 | |
Alichem | A029000746-1g |
3-Chloro-6-methyl-2-phenylpyridine |
1214364-04-1 | 95% | 1g |
$3068.70 | 2023-09-04 | |
Alichem | A029000746-250mg |
3-Chloro-6-methyl-2-phenylpyridine |
1214364-04-1 | 95% | 250mg |
$1078.00 | 2023-09-04 |
3-Chloro-6-methyl-2-phenylpyridine Related Literature
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
Additional information on 3-Chloro-6-methyl-2-phenylpyridine
Professional Introduction to 3-Chloro-6-methyl-2-phenylpyridine (CAS No: 1214364-04-1)
3-Chloro-6-methyl-2-phenylpyridine, with the chemical formula C11H10ClN, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic aromatic compound belongs to the pyridine class, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of both chloro and methyl substituents on the pyridine ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The compound's unique structural features have garnered attention from researchers exploring novel pharmacophores. Specifically, the 3-chloro and 6-methyl substituents contribute to its distinct electronic properties, influencing its interaction with biological targets. These attributes make 3-Chloro-6-methyl-2-phenylpyridine a promising candidate for further development in drug discovery programs.
In recent years, there has been a growing interest in utilizing such pyridine derivatives as building blocks for therapeutic agents. The 2-phenyl group in the molecule imparts additional versatility, allowing for diverse functionalization strategies. This flexibility is particularly advantageous when designing molecules with specific biological activities, such as kinase inhibitors or antiviral agents.
Recent studies have highlighted the potential of 3-Chloro-6-methyl-2-phenylpyridine in developing novel treatments for various diseases. For instance, researchers have investigated its role as a precursor in synthesizing compounds that exhibit inhibitory effects on certain enzymes implicated in cancer progression. The chloro substituent, in particular, has been shown to enhance binding affinity to target proteins, improving the efficacy of potential drug candidates.
The compound's agrochemical applications are also noteworthy. Pyridine derivatives are widely used in pesticides and herbicides due to their ability to interact with biological systems at low concentrations. 3-Chloro-6-methyl-2-phenylpyridine has been explored as a component in formulations designed to combat resistant plant pathogens. Its structural motifs suggest it could disrupt essential metabolic pathways in pests while maintaining selectivity towards non-target organisms.
Synthetic methodologies for preparing 3-Chloro-6-methyl-2-phenylpyridine have been refined over the years, enabling scalable production for industrial applications. Traditional approaches often involve condensation reactions between appropriate precursors followed by chlorination and methylation steps. Advances in catalytic systems have further optimized these processes, reducing reaction times and improving yields.
The safety profile of 3-Chloro-6-methyl-2-phenylpyridine is another critical consideration. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety. Personal protective equipment (PPE) such as gloves and goggles is recommended during laboratory operations involving this compound.
Future research directions may focus on expanding the chemical space accessible through modifications of 3-Chloro-6-methyl-2-phenylpyridine. For example, introducing additional functional groups or exploring different substitution patterns could yield novel derivatives with enhanced biological activity. Computational modeling techniques are increasingly being employed to predict the properties of these modified compounds before experimental synthesis.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 3-Chloro-6-methyl-2-phenylpyridine. By analyzing large datasets of molecular structures and their biological responses, researchers can rapidly screen potential hits for further validation. This high-throughput approach complements traditional experimental methods and has significantly reduced the time required to bring new therapeutic agents to market.
In conclusion, 3-Chloro-6-methyl-2-phenylpyridine represents a versatile and valuable compound for both pharmaceutical and agrochemical applications. Its unique structural features offer opportunities for designing molecules with tailored biological activities. Continued exploration of its synthetic possibilities and potential therapeutic uses will undoubtedly contribute to advancements in medicine and agriculture.
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